molecular formula C10H13N3O3 B12920478 3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol CAS No. 921592-90-7

3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol

Cat. No.: B12920478
CAS No.: 921592-90-7
M. Wt: 223.23 g/mol
InChI Key: BIBOBTKLBIUQOE-UHFFFAOYSA-N
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Description

3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted with a methyl group at the 3-position and a 6-nitropyridin-3-yl moiety at the 1-position. Its molecular formula is C₁₀H₁₃N₃O₃, with a molecular weight of 223.23 g/mol (calculated). The compound is synthesized via custom chemical services, as noted in , which highlights its availability at 95% purity and its use in pharmaceutical research and development .

Properties

CAS No.

921592-90-7

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

3-methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C10H13N3O3/c1-10(14)4-5-12(7-10)8-2-3-9(11-6-8)13(15)16/h2-3,6,14H,4-5,7H2,1H3

InChI Key

BIBOBTKLBIUQOE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C2=CN=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the nitropyridine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a nitropyridine derivative can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative .

Scientific Research Applications

3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol with pyridine- and pyrrolidine-based analogs, focusing on structural features, synthesis methods, and functional properties.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features References
This compound C₁₀H₁₃N₃O₃ 223.23 Nitropyridine, pyrrolidine, hydroxyl Nitro group enhances electrophilicity
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₃FN₂O 196.22 Fluoropyridine, pyrrolidine, methanol Fluorine improves metabolic stability
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) C₂₅H₂₅N₅O₂ 427.50 Oxadiazole, phenylethyl, pyridine Stereospecific antiviral activity
3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13b) C₂₄H₃₅N₃O₃ 413.56 Prolyl, tert-butyl, pyridine Bulky tert-butyl enhances steric hindrance
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol C₁₀H₁₁NO₃ 193.20 Propargyl alcohol, dimethoxypyridine Alkyne group enables click chemistry
Key Observations:
  • Nitro vs. Fluoro Substitution : The nitro group in the target compound increases electrophilicity compared to the fluorine-substituted analog in , which is often used to reduce oxidative metabolism in drug candidates .
  • Stereochemical Influence : Compounds like 1a and 1b () demonstrate the importance of pyrrolidine stereochemistry (3R vs. 3S) in biological activity, suggesting that the 3-methyl configuration in the target compound may similarly impact receptor binding .
  • Bulkier Substituents : The tert-butyl group in 13b () and the phenylethyl chain in 1a () introduce steric hindrance, unlike the compact nitro group in the target compound, which may favor different pharmacokinetic profiles .
Key Observations:
  • Chromatography Dominance : Most analogs, including the target compound, rely on flash chromatography for purification, emphasizing the need for high purity in pharmaceutical intermediates .
  • Stereochemical Control : highlights the use of enantiopure pyrrolidin-3-ol precursors, suggesting that asymmetric synthesis could be critical for optimizing the target compound’s bioactivity .

Biological Activity

3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationship, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H13_{13}N3_{3}O3_{3} with a molecular weight of approximately 223.23 g/mol. Its structure includes a pyrrolidine ring with a methyl group and a nitropyridine moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC10_{10}H13_{13}N3_{3}O3_{3}
Molecular Weight223.23 g/mol
LogP1.539
PSA (Polar Surface Area)82.18 Ų

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds featuring nitropyridine derivatives have shown significant antimicrobial properties.
  • Neuroprotective Effects : Similar structures have been associated with neuroprotective activities, potentially useful in treating neurodegenerative diseases.
  • Anticancer Properties : Certain derivatives have demonstrated anticancer effects through mechanisms involving inhibition of specific kinases.

Case Studies

  • Antimicrobial Activity : A study on the antimicrobial properties of nitropyridine derivatives revealed that compounds similar to this compound exhibited effective inhibition against various bacterial strains, suggesting potential therapeutic applications in infectious diseases .
  • Neuroprotection : Research has highlighted the neuroprotective effects of pyrrolidine-based compounds in models of oxidative stress, indicating that modifications in the structure can enhance their efficacy .
  • Cancer Treatment : A structure-activity relationship (SAR) analysis showed that compounds containing the nitropyridine moiety had promising results in inhibiting cancer cell proliferation, particularly in lung and breast cancer models .

Structure-Activity Relationship (SAR)

The unique combination of structural elements in this compound enhances its biological activity. The presence of the hydroxyl group at the 3-position of the pyrrolidine ring improves solubility and bioavailability compared to other similar compounds.

Compound NameStructural FeaturesBiological Activity
1-(6-Nitropyridin-3-yl)piperazinePiperazine ring instead of pyrrolidineAntimicrobial
4-MethylpyridineMethylated pyridine without nitrogen ringNeuroprotective
2-AminopyridineAmino group at the 2-positionAnticancer

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate precursors to construct the pyrrolidine framework.
  • Substitution Reactions : Introducing the nitropyridine moiety through nucleophilic substitution.
  • Hydroxylation : Adding the hydroxyl group to enhance biological activity.

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